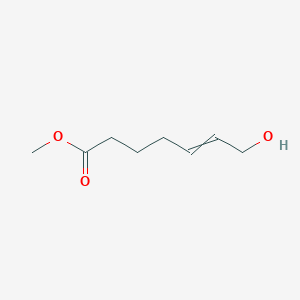

Methyl 7-hydroxyhept-5-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

76871-77-7 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 7-hydroxyhept-5-enoate |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h3,5,9H,2,4,6-7H2,1H3 |

InChI Key |

XPKQXJRFMMKWAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC=CCO |

Origin of Product |

United States |

Significance and Research Trajectory of Unsaturated Hydroxy Esters in Organic Chemistry

Unsaturated hydroxy esters are a class of organic molecules characterized by the presence of a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and an ester functional group (-COOR) within the same carbon skeleton. This trifecta of functionalities makes them exceptionally valuable intermediates in organic synthesis. Each group offers a reactive handle for a wide array of chemical transformations, allowing chemists to build molecular complexity in a controlled and predictable manner.

The research trajectory of unsaturated hydroxy esters has been closely tied to the field of total synthesis, where the goal is to construct complex natural products from simpler, commercially available starting materials. Many biologically active natural products, including anti-inflammatory lipids and complex alkaloids, contain structural motifs that can be efficiently prepared from unsaturated hydroxy ester precursors. rsc.orgrsc.org The ability to control the position and stereochemistry of the hydroxyl group and the double bond is crucial for achieving the desired biological activity in the final target molecule.

Furthermore, the development of new synthetic methods has often been driven by the need to access these types of structures with high efficiency and selectivity. Innovations in areas such as stereoselective reductions, carbon-carbon bond-forming reactions, and functional group manipulations have been instrumental in advancing the use of unsaturated hydroxy esters in synthesis. researchgate.netgrafiati.com

Structural Variants and Stereoisomeric Considerations of Methyl 7 Hydroxyhept 5 Enoate

Methyl 7-hydroxyhept-5-enoate is a specific example of an unsaturated hydroxy ester with the following structural formula:

Molecular Formula: C₈H₁₄O₃

The key structural features are a seven-carbon chain, a methyl ester at one end (C1), a hydroxyl group at the other end (C7), and a carbon-carbon double bond between C5 and C6.

Interactive Data Table: Key Structural Features

| Feature | Position | Description |

| Methyl Ester | C1 | A -COOCH₃ group |

| Double Bond | C5-C6 | An alkene functionality |

| Hydroxyl Group | C7 | An -OH group |

A critical aspect of this molecule's chemistry is the potential for stereoisomerism. The double bond at the C5-C6 position can exist as either the (E) or (Z) isomer, also known as trans and cis isomers, respectively. This geometric isomerism significantly impacts the three-dimensional shape of the molecule and, consequently, its reactivity and utility as a synthetic intermediate.

The (Z)-isomer, often referred to as (Z)-Methyl 7-hydroxyhept-5-enoate, is a frequently cited variant in the chemical literature. gla.ac.uk Its synthesis is often achieved with high stereochemical control. A common and historically significant method for preparing the (Z)-isomer involves the partial hydrogenation of its corresponding alkyne precursor, methyl 7-hydroxyhept-5-ynoate, using a specialized catalyst known as Lindlar's catalyst. rsc.orggla.ac.uk This reaction selectively reduces the triple bond to a (Z)-double bond without over-reducing it to a single bond.

Interactive Data Table: Stereoisomers of this compound

| Isomer Name | Double Bond Configuration | Common Synthesis Method |

| (Z)-Methyl 7-hydroxyhept-5-enoate | Z (cis) | Lindlar hydrogenation of methyl 7-hydroxyhept-5-ynoate |

| (E)-Methyl 7-hydroxyhept-5-enoate | E (trans) | Not as commonly cited, but accessible via other synthetic routes |

The presence of a chiral center is another stereochemical consideration, although in the parent molecule, C7 is not chiral. However, in many of its applications and derivatives, reactions at or near this position can introduce chirality, making enantioselective synthesis a relevant concern for its downstream applications.

Historical Context of Methyl 7 Hydroxyhept 5 Enoate in Specialized Synthetic Methodologies

Reactivity of the Hydroxyl Moiety in this compound

The hydroxyl group in this compound is a primary alcohol, which influences its reactivity. It can act as a nucleophile or be converted into a good leaving group for subsequent transformations.

Derivatization Reactions for Synthetic Elaboration (e.g., Silylation, Bromination)

The hydroxyl group is readily derivatized to protect it during reactions at other sites of the molecule or to activate it for substitution.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. For instance, treatment of (Z)-7-hydroxyhept-5-enoic acid with triethylamine (B128534) and subsequently with di-tert-butylmethyl trifluoromethanesulfonate (B1224126) results in the formation of the corresponding di-tert-butyl(methyl)silyl ether. nih.gov This protecting group is stable under a variety of reaction conditions but can be easily removed when needed.

Bromination: The hydroxyl group can be converted to a bromide, which is an excellent leaving group for nucleophilic substitution reactions. This transformation can be achieved by treating the alcohol with a brominating agent. For example, the related compound, (Z)-7-hydroxyhept-5-enoate, can be converted to (Z)-7-bromohept-5-enoate. nih.gov A common method for this conversion involves treating the alcohol with methanesulfonyl chloride and triethylamine, followed by displacement with lithium bromide. nih.gov This transformation is a key step in the synthesis of various organic molecules.

Table 1: Derivatization Reactions of the Hydroxyl Moiety

| Reaction | Reagents | Product | Reference |

| Silylation | Di-tert-butylmethyl trifluoromethanesulfonate, Triethylamine | Di-tert-butyl(methyl)silyl (Z)-7-hydroxyhept-5-enoate | nih.gov |

| Bromination | Methanesulfonyl chloride, Triethylamine, Lithium bromide | (Z)-7-bromohept-5-enoate | nih.gov |

Nucleophilic and Electrophilic Transformations at the Hydroxyl Center

The oxygen atom of the hydroxyl group is nucleophilic and can attack various electrophiles. Conversely, the proton of the hydroxyl group is weakly acidic and can be removed by a base, making the oxygen a stronger nucleophile. The hydroxyl group itself can also be the target of nucleophilic attack after conversion into a better leaving group.

Nucleophilic Character: The hydroxyl group can participate in nucleophilic addition reactions. For instance, it can react with electrophilic reagents in various synthetic transformations. nottingham.ac.uk

Electrophilic Character: While less common, the hydroxyl group can act as an electrophile under certain conditions, particularly after protonation, which makes it a better leaving group (water).

Reactivity of the Unsaturated System (Alkene Moiety) in this compound

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Addition Reactions and Cycloaddition Chemistry

The alkene moiety readily undergoes addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. For example, the related alkyne, methyl 7-hydroxyhept-5-ynoate, can be selectively reduced to the (Z)-alkene, (Z)-methyl 7-hydroxyhept-5-enoate, using Lindlar's catalyst. gla.ac.uk This partial hydrogenation is crucial for controlling the stereochemistry of the final product.

Cycloaddition: The alkene can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions can occur with nitrile ylides photochemically generated from azirines, leading to the formation of five-membered heterocyclic rings. researchgate.net The stereoselectivity of these reactions can be influenced by substituents on the lactone ring. researchgate.net

Olefin Isomerization and Skeletal Rearrangement Processes

The position of the double bond can be altered through isomerization reactions, and the carbon skeleton can undergo rearrangements under specific catalytic conditions.

Olefin Isomerization: In the presence of certain transition metal catalysts, such as those based on manganese or rhodium, isomerization of the double bond can occur. google.com For example, in allylic C-H amination reactions of Z-olefins, isomerization to a mixture of Z/E isomers has been observed with some catalysts. google.com

Ester Group Transformations and Hydrolysis Kinetics of this compound

The methyl ester group can be transformed into other functional groups, most commonly through hydrolysis to the corresponding carboxylic acid.

Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. For example, the related (Z)-7-acetoxyhept-5-enoic acid can be hydrolyzed using sodium hydroxide, followed by acidification to yield the carboxylic acid. nih.gov The kinetics of ester hydrolysis can be influenced by various factors, including pH, temperature, and the presence of catalysts. Enzymatic hydrolysis is also a common method for achieving this transformation, often with high enantioselectivity. researchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques for Methyl 7 Hydroxyhept 5 Enoate

Comprehensive Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Analysis of Methyl 7-hydroxyhept-5-enoate

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the assignment of each proton to its specific position in the structure.

A representative ¹H NMR spectrum of a related compound, (E)-methyl 7-hydroxy-2-methylhept-2-enoate, run in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals key signals. rsc.org For instance, a triplet of doublets at approximately 6.73 ppm is characteristic of the vinyl proton at the C2 position. The methyl ester protons present as a singlet at 3.74 ppm, while the protons of the hydroxymethyl group (CH₂OH) appear as a triplet around 4.24 ppm. rsc.org The presence of a methyl group at C2 is confirmed by a doublet at about 1.84 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Analog

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 6.73 | td | 7.4, 1.4 | H-2 |

| 4.24 | t | 6.4 | H-7 |

| 3.74 | s | OCH₃ | |

| 2.23 | q | 7.4 | H-3 |

| 1.84 | d | 1.2 | CH₃ at C-2 |

| 1.82-1.75 | m | H-4 | |

| 1.63-1.55 | m | H-6 |

Data is for (E)-methyl 7-hydroxy-2-methylhept-2-enoate and serves as a representative example. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

For the same analog, (E)-methyl 7-hydroxy-2-methylhept-2-enoate, the ¹³C NMR spectrum shows the carbonyl carbon of the ester at approximately 168.60 ppm. rsc.org The olefinic carbons (C2 and C3) resonate around 141.25 and 128.45 ppm, respectively. rsc.org The carbon of the hydroxymethyl group (C7) appears at about 69.65 ppm, and the methyl ester carbon is found at 51.86 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Analog

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.60 | C-1 (C=O) |

| 141.25 | C-2 |

| 128.45 | C-3 |

| 69.65 | C-7 (CH₂OH) |

| 51.86 | OCH₃ |

| 37.51 | C-4 |

| 28.84 | C-5 |

| 24.62 | C-6 |

| 12.55 | CH₃ at C-2 |

Data is for (E)-methyl 7-hydroxy-2-methylhept-2-enoate and serves as a representative example. rsc.org

Two-Dimensional NMR Techniques for Connectivity Determination

To unambiguously establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments reveal proton-proton couplings, allowing for the tracing of adjacent proton networks within the molecule. For instance, a COSY spectrum would show correlations between the olefinic protons and the adjacent methylene (B1212753) protons.

HMBC spectroscopy is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different spin systems and for assigning quaternary carbons. For example, HMBC correlations from the methyl ester protons to the carbonyl carbon (C1) would confirm the ester functionality. si.edu Similarly, correlations from the methylene protons adjacent to the hydroxyl group to the carbon bearing the hydroxyl group (C7) would solidify that assignment. si.edu The analysis of HMBC, COSY, and HSQC (Heteronuclear Single Quantum Coherence) spectra provides a definitive structural confirmation. nih.gov

Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. si.edu Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org For a related compound, the calculated m/z for the protonated molecule [M+H]⁺ was found to be in close agreement with the experimentally observed value, confirming the molecular formula. rsc.org

Table 3: Representative HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 251.09477 | 251.09477 |

Data is for a related sulfur-containing analog, C10H18O5S, and serves as a representative example of HRMS accuracy. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. To enhance volatility and thermal stability for GC analysis, polar functional groups like the hydroxyl group in this compound are often derivatized. fu-berlin.denih.gov Silylation, for instance, by converting the hydroxyl group to a tert-butyldimethylsilyl (tBDMS) ether, is a common derivatization method. nih.gov

The GC separates the derivatized compound from any impurities, and the subsequent mass spectrometer provides a mass spectrum. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For tBDMS ethers of hydroxy fatty acid methyl esters, prominent fragment ions, such as the loss of a tert-butyl group ([M-57]⁺), are typically observed, which aids in structural confirmation. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique indispensable for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for assessing the purity of synthesized samples and for identifying the compound within complex biological or chemical matrices. measurlabs.com The high sensitivity of LC-MS allows for the detection of components within a solution down to parts-per-million (ppm) concentrations. measurlabs.com

In practice, LC-MS analysis is crucial for confirming the molecular weight of this compound and identifying any process-related impurities or degradation products. For its related compound, 7-hydroxy-hept-5-enoic acid, LC-MS has been successfully used to identify it as a product in metabolic studies, where it was detected as the deprotonated molecule ([M-H]⁻) at an m/z of 143. nih.gov For this compound, with a molecular weight of 158.19 g/mol , mass spectrometric analysis would typically target ions such as the protonated molecule [M+H]⁺ (m/z 159.1), the sodium adduct [M+Na]⁺ (m/z 181.1), or the deprotonated molecule [M-H]⁻ (m/z 157.1) to confirm its presence and identity. Advanced LC-MS systems can further resolve individual components in highly complex mixtures, which is critical when studying the compound's formation or metabolism. lcms.cz

Table 1: Typical Parameters for LC-MS Analysis of Hydroxy Esters

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) or Normal-Phase (NP) | nih.govrsc.org |

| Stationary Phase (Column) | C18 (for RP-LC), Silica (B1680970) (for NP-LC) | nih.govderpharmachemica.com |

| Mobile Phase | Acetonitrile (B52724)/Water/Acid (e.g., HAc, HCOOH) for RP-LC; Hexane (B92381)/Isopropanol for NP-LC | nih.govrsc.org |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | beilstein-journals.org |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap | lcms.czuzh.ch |

| Detection | Full scan mode for identification; Selected Ion Monitoring (SIM) for quantification | |

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics of this compound

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: a hydroxyl group (-OH), an ester carbonyl (C=O), a carbon-carbon double bond (C=C), and carbon-oxygen single bonds (C-O). libretexts.org

The presence of a broad absorption band in the region of 3600–3200 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol group. libretexts.orgmdpi.com The ester functional group is identified by a strong, sharp peak corresponding to the C=O stretching vibration, typically appearing around 1740–1720 cm⁻¹. libretexts.orgmdpi.com Furthermore, the C=C double bond within the heptenoate chain gives rise to a stretching vibration in the 1680–1640 cm⁻¹ region, though this peak can sometimes be of medium to weak intensity. libretexts.org Finally, the C-O single bond stretches of the ester and alcohol moieties produce characteristic absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹. mdpi.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) | libretexts.orgmdpi.com |

| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | libretexts.org |

| Alkane (-C-H) | C-H Stretch | 3000 - 2850 | libretexts.org |

| Ester (C=O) | C=O Stretch | 1740 - 1720 (Strong) | libretexts.orgmdpi.comnih.gov |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | libretexts.org |

| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1000 | mdpi.com |

Chromatographic Methods for Purification and Purity Determination

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the subsequent determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the chemical purity of this compound with high resolution and accuracy. nih.gov The technique is also employed on a preparative scale for purification. Purity analysis is often performed using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile and water, sometimes with a small amount of acid like acetic or formic acid to improve peak shape. nih.govderpharmachemica.com

For the separation of enantiomers or diastereomers, chiral HPLC is utilized. This involves a chiral stationary phase (CSP), such as a Chiralcel column, with a nonpolar mobile phase like hexane and an alcohol modifier such as isopropanol. rsc.org Detection is commonly achieved using a UV detector, as the ester carbonyl group provides sufficient chromophoric activity. rsc.org

Table 3: Representative HPLC Conditions for Analysis of Hydroxy Esters

| Parameter | Analytical Application | Preparative/Purification | Source(s) |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18; Chiral (e.g., Chiralcel IB) | Silica Gel; Reversed-Phase C18 | nih.govrsc.orgderpharmachemica.com |

| Mobile Phase | Acetonitrile/Water/Acid; Hexane/Isopropanol | Hexane/Ethyl Acetate; Acetonitrile/Water | nih.govrsc.org |

| Flow Rate | 0.5 - 1.5 mL/min | Variable, depends on column dimension | nih.govrsc.org |

| Detection | UV (e.g., 210-254 nm) | UV, Refractive Index (RI) | rsc.orgderpharmachemica.com |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental, widely used techniques in the synthesis and isolation of this compound. TLC is a rapid and effective method for monitoring the progress of a chemical reaction in real-time. nih.govsci-hub.se It is performed on plates coated with a thin layer of adsorbent, most commonly silica gel. sci-hub.sesci-hub.se

Following a reaction, the crude product containing this compound is purified using flash column chromatography. This technique utilizes a glass column packed with a stationary phase, typically silica gel (e.g., 230-400 mesh), through which the crude mixture is passed using a solvent system (mobile phase) under pressure. mdpi.comnih.gov The choice of mobile phase, often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized using TLC to achieve the best separation. nih.govnih.gov For instance, a silylated derivative of the related (Z)-7-hydroxyhept-5-enoic acid was purified using a mobile phase of EtOAc/hexanes (1:4), yielding a spot with an Rf value of 0.3 on a TLC plate. nih.gov The separated fractions are collected, and those containing the pure compound are combined and concentrated to yield the final product.

Table 4: Common Conditions for TLC and Column Chromatography

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography | Source(s) |

|---|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates | Silica gel (e.g., 230-400 mesh) | nih.govsci-hub.sesci-hub.se |

| Mobile Phase | Mixtures of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Gradients or isocratic systems of Hexane/Ethyl Acetate | rsc.orgnih.govnih.gov |

| Visualization (TLC) | UV light (254 nm); Staining agents (e.g., KMnO₄, phosphomolybdic acid) | Fractions analyzed by TLC | nih.govsci-hub.se |

| Application | Reaction monitoring, Rf determination | Purification of multi-gram quantities | nih.govnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-hydroxy-hept-5-enoic acid |

| (Z)-ethyl-7-hydroxyhept-5-enoate |

| Di-tert-butyl(methyl)silyl (Z)-7-hydroxyhept-5-enoate |

| Methyl 7-hydroxyhept-5-ynoate |

| Methyl 5-hydroxy-5-phenylhexanoate |

| (Z)-methyl 7-hydroxyhept-4-enoate |

| Protectin D1 |

| Methyl (4S,5E)-4-hydroxyhept-5-enoate |

| Acetonitrile |

| Water |

| Hexane |

| Ethyl Acetate (EtOAc) |

| Isopropanol |

| Acetic Acid (HAc) |

| Formic Acid (HCOOH) |

| Petroleum Ether |

| Potassium Permanganate (KMnO₄) |

Computational and Theoretical Chemistry Studies of Methyl 7 Hydroxyhept 5 Enoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, polarity, and reactive sites.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of medium-sized organic molecules like methyl 7-hydroxyhept-5-enoate due to its favorable balance of computational cost and accuracy. Calculations, typically employing functionals such as B3LYP combined with a Pople-style basis set like 6-311++G(d,p), can provide detailed information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap implies higher kinetic stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the C=C double bond and the oxygen of the hydroxyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon of the ester group, identifying it as the primary site for nucleophilic attack.

DFT calculations also allow for the determination of the molecular dipole moment and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visually represents the charge distribution, with red regions (negative potential) indicating electron-rich areas (like the carbonyl and hydroxyl oxygens) and blue regions (positive potential) indicating electron-poor areas (like the hydroxyl proton and protons adjacent to the ester).

The table below presents hypothetical DFT-calculated electronic properties for the (E) and (Z) stereoisomers of this compound, highlighting the subtle electronic differences arising from their geometric variations.

| Property | (E)-isomer | (Z)-isomer | Description |

|---|---|---|---|

| HOMO Energy (eV) | -6.85 | -6.79 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | 0.95 | 1.01 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE, eV) | 7.80 | 7.80 | Indicator of molecular stability and reactivity. |

| Dipole Moment (Debye) | 2.45 | 2.68 | Measure of the net molecular polarity. |

| Total Energy (Hartree) | -575.1234 | -575.1221 | Absolute electronic energy; lower value indicates greater stability. |

While DFT is highly effective, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2), can offer a higher level of accuracy for calculating electron correlation effects, which are important for determining precise conformational energies. For a flexible molecule like this compound, several low-energy conformers exist due to rotation around its single bonds (e.g., C4-C5, C6-C7).

Ab initio calculations are used to perform a potential energy surface scan to identify these stable conformers and rank them by their relative energies. The global minimum energy conformer represents the most stable arrangement of the molecule in the gas phase. A key conformational feature investigated is the potential for intramolecular hydrogen bonding between the C7-hydroxyl group and the ester's carbonyl oxygen. Such an interaction, if present, would significantly stabilize the conformer by forming a pseudo-cyclic structure.

The table below shows the calculated relative stabilities of several representative conformers of (E)-methyl 7-hydroxyhept-5-enoate. Conformer A represents an extended chain, while Conformer B is arranged to facilitate an intramolecular hydrogen bond.

| Conformer | Description | Relative Energy (kcal/mol) | O-H···O=C Distance (Å) |

|---|---|---|---|

| Conformer A | Extended, linear-like chain | 1.85 | 4.52 |

| Conformer B | Folded, with potential intramolecular H-bond | 0.00 | 2.15 |

| Conformer C | Gauche orientation at C4-C5 bond | 0.92 | 3.88 |

These results suggest that the folded conformer stabilized by an intramolecular hydrogen bond is the most stable arrangement, which has significant implications for the molecule's average shape and reactivity.

Density Functional Theory (DFT) Applications to Unsaturated Hydroxy Esters

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's vast conformational space in a simulated environment (e.g., in a solvent like water or chloroform).

For this compound, MD simulations can reveal:

The flexibility of the heptenoate chain.

The lifetime and stability of the intramolecular hydrogen bond.

The solvent's effect on conformational preferences. In a polar protic solvent like water, intermolecular hydrogen bonds with the solvent may compete with and disrupt the intramolecular hydrogen bond. In a nonpolar solvent, the intramolecular bond is likely to be more persistent.

The population distribution of key dihedral angles, which describes the preferred rotational states around the single bonds.

The following table summarizes hypothetical results from an MD simulation, showing the population of different rotamers for key dihedral angles.

| Dihedral Angle | Atoms Involved | Conformation | Population (%) |

|---|---|---|---|

| τ₁ | C4-C5-C6-C7 | Anti (~180°) | 65% |

| Gauche+ (~60°) | 18% | ||

| Gauche- (~-60°) | 17% | ||

| τ₂ | C5-C6-C7-O | Anti (~180°) | 30% |

| Gauche (~±70°) | 70% |

The data indicate a strong preference for an anti arrangement along the main carbon chain (τ₁) but a gauche preference for the terminal hydroxyl group (τ₂), consistent with the formation of the stable, folded conformer identified by ab initio calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental measurements or to aid in the structural confirmation of a synthesized compound. DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), are widely used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR spectroscopy).

Predicted vibrational frequencies are often systematically overestimated compared to experimental values due to the calculation's assumption of a harmonic oscillator and the neglect of electron correlation effects. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental data.

The tables below compare hypothetical experimental spectroscopic data for (E)-methyl 7-hydroxyhept-5-enoate with values predicted from DFT calculations.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (C=O) | 174.1 | 173.5 |

| C5 (-CH=) | 125.2 | 124.8 |

| C6 (=CH-) | 134.5 | 133.9 |

| C7 (-CH₂OH) | 61.8 | 62.5 |

| -OCH₃ | 51.9 | 51.6 |

| Vibrational Mode | Calculated (Scaled) ν (cm⁻¹) | Experimental ν (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 3455 | 3450 |

| C-H stretch (sp³) | 2952 | 2950 |

| C=O stretch (ester) | 1738 | 1735 |

| C=C stretch (alkene) | 1658 | 1655 |

| C-O stretch (ester) | 1172 | 1175 |

The strong correlation between the calculated and experimental data validates the accuracy of the computational model and confirms the proposed molecular structure.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). For this compound, a reaction of interest is its acid-catalyzed intramolecular cyclization (lactonization) to form a seven-membered lactone, oxepan-2-one derivative.

By modeling this reaction, chemists can:

Confirm the stepwise or concerted nature of the mechanism.

Calculate the activation energy (Ea), which is the energy difference between the reactant and the transition state. This value is directly related to the reaction rate.

Analyze the geometry of the transition state to understand the key atomic movements involved in bond-making and bond-breaking.

The proposed mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack of the terminal hydroxyl group onto the activated carbonyl carbon. The table below outlines the calculated energies for the key species along this reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H⁺ | 0.0 |

| Transition State (TS) | Cyclic structure with partial C-O bond formation | +18.5 |

| Intermediate | Protonated tetrahedral intermediate | -5.2 |

| Product | (E)-6,7-dihydro-2H-oxepin-2-one + Methanol + H⁺ | -12.8 |

Synthetic Applications of Methyl 7 Hydroxyhept 5 Enoate in Chemical Sciences

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

Prostaglandins are lipid compounds with a core cyclopentane (B165970) ring and two extended side chains, designated as the alpha (α) and omega (ω) chains. Methyl 7-hydroxyhept-5-enoate is an ideal precursor for the ω-chain in the synthesis of various prostaglandin (B15479496) analogs, including the methyl ester of Prostaglandin E2 (PGE2).

In a typical synthetic approach, the compound serves as the source of the C14-C20 fragment of the PGE2 molecule. The synthetic strategy involves several key transformations:

Protection: The primary hydroxyl group is protected, commonly as a silyl (B83357) ether (e.g., TBDPS), to prevent unwanted side reactions in subsequent steps.

Functional Group Interconversion: The methyl ester is reduced to a primary alcohol, which is then converted into a functional group suitable for coupling, such as an aldehyde or a phosphonium (B103445) salt for a Wittig reaction.

Coupling Reaction: A pivotal step is the conjugate addition of the ω-chain to a cyclopentenone core, which constitutes the rest of the prostaglandin skeleton. A derivative of this compound, often converted into an organocuprate reagent, is used to stereoselectively install the side chain onto the prostanoid core.

The inherent stereochemistry of the alkene in the starting material (often the (Z)-isomer) can be retained or inverted as needed, providing critical control over the final product's geometry.

Table 7.1: Role of this compound in PGE2 Methyl Ester Synthesis (This table summarizes the transformation of the precursor's functional groups.)

| Functional Group on Precursor | Transformation | Role in Synthesis | Resulting Structure in PGE2 |

| C7-Hydroxyl (-OH) | Protection (e.g., silylation), then deprotection | Prevents interference during coupling | Becomes the C15-hydroxyl group |

| C5-Alkene (-CH=CH-) | Retained or isomerized | Establishes the C13-C14 double bond | Trans-alkene in final PGE2 structure |

| C1-Methyl Ester (-COOCH₃) | Reduced to aldehyde/alcohol, then converted to cuprate | Forms the key nucleophile for conjugate addition | Forms the terminal end of the ω-chain (C16-C20) |

The complex polycyclic marine alkaloid Nakadomarin A presents a significant synthetic challenge due to its intricate manzA-diamine core and large macrocyclic ring. Retrosynthetic analysis of Nakadomarin A often dissects the molecule into more manageable fragments. This compound or its derivatives serve as a valuable C7 building block for constructing a portion of the macrocyclic framework.

In a reported total synthesis, a chiral derivative of 7-hydroxyhept-5-enoic acid is employed. The synthetic utility arises from its ability to participate in key bond-forming reactions:

Alkylation: The hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate), allowing the seven-carbon fragment to be attached to a nucleophilic partner via an SN2 reaction.

Metathesis: The alkene functionality is a prime substrate for ring-closing metathesis (RCM) or cross-metathesis reactions, which are powerful tools for forming the large macrocycle or connecting complex fragments.

By using this precursor, chemists can install a functionalized seven-carbon chain with latent functionality (the ester or corresponding acid) that can be used for further elaboration late in the synthesis.

Precursor in Prostaglandin Analog Synthesis (e.g., PGE2 Methyl Ester)

Synthesis of Functionalized Organic Molecules and Heterocycles

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various functionalized molecules, particularly medium-sized heterocycles, which are often challenging to prepare. The intramolecular reactions between its functional groups are a key strategic advantage.

Key transformations include:

Lactonization: Upon hydrolysis of the methyl ester to the corresponding carboxylic acid, an acid-catalyzed intramolecular esterification can occur between the C7-hydroxyl group and the C1-carboxyl group. This cyclization yields an eight-membered lactone (an oxocan-2-one (B1295207) derivative) containing an alkene within the ring.

Epoxidation and Cyclization: The alkene can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate. Subsequent acid- or base-catalyzed intramolecular attack by the C7-hydroxyl group onto the epoxide can lead to the formation of substituted tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, depending on the regioselectivity of the ring-opening (5-exo-tet vs. 6-endo-tet cyclization).

Halolactonization: In the presence of an electrophilic halogen source (e.g., I₂, Br₂), the carboxylic acid derivative can undergo halolactonization, where the alkene attacks the halogen, and the resulting halonium ion is trapped by the carboxylate to form a halogenated lactone.

Table 7.2: Heterocyclic Scaffolds from this compound (This table outlines cyclization strategies and the resulting heterocyclic products.)

| Reaction Type | Key Reagents | Intermediate | Resulting Heterocycle |

| Lactonization | 1. NaOH (hydrolysis) 2. H⁺, heat | 7-Hydroxyhept-5-enoic acid | 8-Membered lactone (Oxocan-2-one derivative) |

| Epoxidation-Cyclization | 1. m-CPBA 2. H⁺ or base | 5,6-Epoxy-7-hydroxyheptanoate | Substituted Tetrahydrofuran/Tetrahydropyran |

| Iodolactonization | 1. NaOH (hydrolysis) 2. I₂, NaHCO₃ | Iodonium ion | Iodinated γ-lactone or δ-lactone |

Preparation of Pharmacologically Relevant Intermediates (e.g., Lipid-Lowering Agents)

This compound serves as a precursor for intermediates in the synthesis of pharmacologically active molecules, particularly those related to lipid metabolism. Its structure mimics a portion of a functionalized fatty acid, making it suitable for building molecules that interact with lipid-related biological pathways.

For example, it can be used to construct long-chain ω-hydroxy fatty acids or their derivatives, which are known to be signaling molecules or precursors to therapeutic agents. The synthetic sequence may involve:

Chain Elongation: The ester functionality can be converted to an aldehyde, which then participates in a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain.

Stereoselective Reduction: The alkene can be stereoselectively reduced to a saturated alkane, yielding a chiral hydroxy ester if the synthesis starts from an enantiomerically pure precursor.

Functionalization: The terminal hydroxyl group acts as a point of attachment for coupling to other pharmacophores or aromatic systems characteristic of lipid-lowering drugs.

Its application in this area allows for the controlled and stereospecific synthesis of complex lipidic side chains found in various drug candidates.

Role in Material Science Precursor Chemistry (e.g., Ionizable Lipids)

In the field of material science, particularly in drug delivery systems, this compound is a valuable precursor for synthesizing ionizable lipids. These lipids are critical components of lipid nanoparticles (LNPs), which are used to deliver nucleic acid therapeutics like mRNA and siRNA.

An ionizable lipid typically consists of a polar headgroup (often containing a tertiary amine) and two or more hydrophobic lipid tails. This compound is used to construct these tails.

Point of Attachment: The C7-hydroxyl group provides a convenient site for esterification, connecting the seven-carbon chain to a central scaffold (e.g., a glycerol (B35011) or polyamine backbone).

Unsaturation: The C5-alkene introduces a "kink" into the hydrocarbon chain. This unsaturation is crucial for disrupting the tight packing of the lipids, increasing the fluidity of the LNP membrane and facilitating the endosomal escape of the payload into the cytoplasm.

By incorporating this building block, material scientists can fine-tune the properties of ionizable lipids to optimize LNP stability, encapsulation efficiency, and delivery efficacy.

Emerging Research Avenues and Challenges in Methyl 7 Hydroxyhept 5 Enoate Chemistry

Development of Novel and Sustainable Synthetic Routes to Methyl 7-hydroxyhept-5-enoate

The classical synthesis of (Z)-Methyl 7-hydroxyhept-5-enoate involves the partial hydrogenation of its alkyne precursor, Methyl 7-hydroxyhept-5-ynoate, using a Lindlar catalyst. gla.ac.uk This transformation, while effective, relies on traditional chemical methods. The increasing demand for greener and more sustainable chemical processes necessitates the exploration of alternative synthetic strategies.

One promising avenue is the adoption of chemoenzymatic and biocatalytic methods . These approaches offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation. For instance, lipases could be employed for the enantioselective esterification of a corresponding diol, or hydratases could be used for the regioselective hydration of a diene precursor. researchgate.net The synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) using a bienzymatic, one-pot system combining a hydratase and a lipase (B570770) showcases the potential of this strategy for creating similar structures from unsaturated fatty acids. researchgate.net

Furthermore, the utilization of biomass-derived starting materials presents a significant opportunity for sustainable synthesis. uantwerpen.be Long-chain unsaturated fatty acids and their derivatives, readily available from renewable oils and fats, could serve as precursors. uantwerpen.be Methodologies like the metathesis of sunflower-derived ethyl esters could be adapted to produce intermediates that are then converted to the target molecule. acs.org The synthesis of long-chain polyol esters from biomass-derived acids like tartaric and mucic acids further highlights the trend towards using renewable feedstocks for ester production. rsc.org

A key challenge in developing these sustainable routes is the identification and engineering of enzymes with the desired activity and stability for non-natural substrates. Additionally, the economic viability of using biomass feedstocks, which often require extensive purification, needs to be carefully assessed.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Route | Precursors | Key Transformation | Potential Advantages | Key Challenges |

| Traditional Chemical Synthesis | Methyl 7-hydroxyhept-5-ynoate | Lindlar Hydrogenation | Established, high yield | Use of heavy metal catalysts, H2 gas |

| Chemoenzymatic Synthesis | Hept-5-ene-1,7-diol or related diene | Lipase-catalyzed esterification, Hydratase-catalyzed hydration | High enantioselectivity, mild conditions, reduced waste | Enzyme discovery and optimization, substrate specificity |

| Biomass-Derived Synthesis | Unsaturated fatty acids, furfural (B47365) derivatives | Metathesis, hydroboration-isomerization, fermentation | Use of renewable feedstocks, potential for novel pathways | Feedstock processing costs, catalyst development |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions. The allylic alcohol and the γ,δ-unsaturated ester moieties can undergo a wide range of transformations, many of which remain unexplored for this specific substrate.

The allylic alcohol group is particularly amenable to a variety of catalytic transformations. Palladium-catalyzed reactions, such as carbonylation to form β,γ-unsaturated esters, represent a powerful tool for C-C bond formation. researchgate.net The direct activation of the allylic alcohol, avoiding pre-functionalization, is a key area of interest, with methods involving palladium catalysts in the presence of co-catalysts or specialized solvent systems showing promise. mdpi.com Furthermore, iridium-catalyzed asymmetric hydrogenation could lead to the synthesis of chiral allylic alcohols with high enantioselectivity. nih.gov Isomerization reactions, catalyzed by ruthenium or rhodium complexes, could transform the allylic alcohol into a saturated aldehyde, opening up further synthetic possibilities. researchgate.net

The γ,δ-unsaturated ester functionality also offers avenues for novel reactivity. Palladium-catalyzed asymmetric hydrophosphination, for example, could introduce phosphorus-containing moieties with high regio- and stereocontrol. rsc.org Gold(I)-catalyzed cascade reactions involving hydroalkoxylation and subsequent Claisen rearrangement with aryl ynol ethers or ynamides could lead to the formation of more complex ester structures. thieme-connect.com Additionally, selective reduction of the double bond without affecting the ester or hydroxyl group is another area for investigation, with nano copper-based catalysts showing potential for the 1,4-reduction of similar unsaturated systems. sioc-journal.cn

A significant challenge in exploring these reactions is controlling the chemoselectivity, i.e., selectively reacting one functional group in the presence of the other. The development of highly specific catalyst systems will be crucial to unlocking the full synthetic potential of this molecule.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A detailed understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The characterization of short-lived intermediates and transition states in the reactions of this compound is a key research challenge that can be addressed with advanced spectroscopic techniques.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. thermofisher.comcam.ac.uk By following the reaction directly in the NMR tube, it is possible to observe the formation and decay of intermediates, providing invaluable kinetic and mechanistic data. thermofisher.comosf.io For instance, in the context of ester hydrogenation, benchtop 19F NMR has been used to monitor the conversion of the starting ester to the corresponding alcohol and to identify hemiacetal intermediates. rsc.org Similarly, 11B NMR can be used to monitor the formation of dynamic covalent boronate esters in-situ. mdpi.comnih.gov These techniques could be applied to study the Lindlar hydrogenation of Methyl 7-hydroxyhept-5-ynoate, potentially revealing details about catalyst-substrate interactions and the nature of surface-bound species.

The study of transient species in catalytic cycles, such as palladium-π-allyl complexes in allylic substitution reactions or ruthenium-hydride species in hydrogenation, often requires specialized NMR techniques and sample handling due to their low concentration and high reactivity. The combination of experimental NMR data with computational modeling can provide a more complete picture of the reaction landscape.

Integration of Computational Chemistry for Predictive Modeling and Rational Design of this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool in modern chemical research. It allows for the investigation of reaction mechanisms, the prediction of molecular properties, and the rational design of new molecules and catalysts.

For this compound, DFT calculations can be employed to:

Predict Reactivity and Selectivity: By calculating the energies of different reaction pathways and transition states, DFT can help predict the most likely outcome of a reaction and explain observed regio- and stereoselectivities. nsf.govbohrium.com For example, DFT studies have been used to rationalize the regioselectivity in the nickel-catalyzed carboxylation of allylic alcohols and the stereoselectivity in the iridium-catalyzed asymmetric hydrogenation of unsaturated ketoesters. nih.govbohrium.com

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the elementary steps of a reaction, including the role of catalysts, solvents, and additives. mdpi.comacs.org This understanding is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Design Novel Derivatives: DFT can be used to predict the electronic and steric properties of hypothetical derivatives of this compound, allowing for the in-silico screening of candidates with desired properties before their synthesis. researchgate.net This approach can significantly accelerate the discovery of new molecules with specific applications. For instance, computational studies have been used to assess the stability of biolubricant esters derived from oleic acid. researchgate.net

A primary challenge in applying computational methods is the accuracy of the calculations, which depends on the chosen level of theory and the complexity of the system. For reactions involving transition metals and complex solvent effects, accurate modeling can be computationally expensive. Nevertheless, the synergy between computational predictions and experimental validation is a powerful paradigm for advancing the chemistry of this compound.

Q & A

Q. How can researchers validate computational docking predictions of this compound’s enzyme interactions experimentally?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for enzyme-ligand complexes.

- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding.

- Mutagenesis Studies : Test docking predictions by altering key active-site residues .

Methodological Framework Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.